![molecular formula C10H12BrNO2 B5668472 N-(2-bromo-4-methylphenyl)-2-methoxyacetamide](/img/structure/B5668472.png)
N-(2-bromo-4-methylphenyl)-2-methoxyacetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(2-bromo-4-methylphenyl)-2-methoxyacetamide often involves multi-step reactions, including acetylation, esterification, and ester interchange steps. For example, compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide are synthesized through a sequence involving chloracetyl chloride, anhydrous sodium acetate, and methanol, achieving yields up to 88% (Zhong-cheng & Wan-yin, 2002). These methodologies offer insights into potential synthetic routes for N-(2-bromo-4-methylphenyl)-2-methoxyacetamide.
Molecular Structure Analysis
The molecular structure of related acetamide derivatives is characterized using spectroscopic techniques such as IR, 1H NMR, and GC-MS. These techniques allow for the identification of functional groups and the overall structural confirmation of the synthesized compounds, providing a foundation for understanding the molecular structure of N-(2-bromo-4-methylphenyl)-2-methoxyacetamide (Yang Hong, 2012).
Chemical Reactions and Properties
Compounds similar to N-(2-bromo-4-methylphenyl)-2-methoxyacetamide exhibit a range of chemical reactions, including interactions with various reagents to form new derivatives, highlighting the reactivity of specific functional groups. For instance, the reaction with hydrochloric acid salt of methoxyamine, methylamine, and substituted acetophenone oximes to synthesize derivatives shows the versatility and reactivity of these compounds (Yang Hong, 2012).
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-3-4-9(8(11)5-7)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASKERWGFSEELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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